2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple methyl groups and a nitrile functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the chromene and pyrroloquinoline cores, followed by the introduction of amino and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: The compound’s unique structure makes it valuable in materials science and catalysis research.
Mechanism of Action
The mechanism of action of 2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
- 2-amino-5-methylbenzamide
Uniqueness
Compared to similar compounds, 2-amino-4’,4’,6’,8’,9’-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile stands out due to its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2'-amino-5,6,9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C25H25N3O3/c1-12-9-15-13(2)10-24(4,5)28-21(15)19(14(12)3)25(23(28)30)16(11-26)22(27)31-18-8-6-7-17(29)20(18)25/h9-10H,6-8,27H2,1-5H3 |
InChI Key |
OQPKDMUZOXBYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C4(C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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